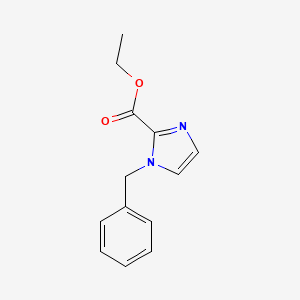

ethyl 1-benzyl-1H-imidazole-2-carboxylate

概要

説明

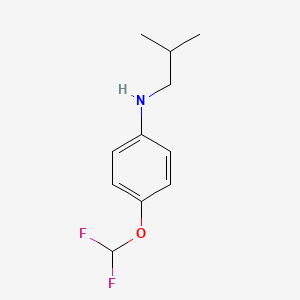

Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 865998-45-4 . It has a molecular weight of 230.27 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of ethyl 1-benzyl-1H-imidazole-2-carboxylate and similar compounds has been a subject of research . These compounds are often prepared in two steps by alkylation of the ethyl 1H-imidazole-2-carboxylate with the corresponding alkyl or benzyl halide, followed by ester hydrolysis.Molecular Structure Analysis

The InChI code for ethyl 1-benzyl-1H-imidazole-2-carboxylate is 1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving ethyl 1-benzyl-1H-imidazole-2-carboxylate are not mentioned in the search results, imidazole compounds are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a powder at room temperature . It has a molecular weight of 230.27 .科学的研究の応用

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Ethyl 1-benzylimidazole-2-carboxylate, as an imidazole derivative, can be used in the synthesis of various imidazoles .

Pharmaceuticals and Agrochemicals

Imidazole derivatives have traditional applications in pharmaceuticals and agrochemicals . They are key components in many drugs and pesticides .

3. Dyes for Solar Cells and Other Optical Applications Emerging research has shown that imidazole derivatives can be used in dyes for solar cells and other optical applications . These compounds can absorb light and convert it into electricity, making them useful in photovoltaic devices .

Functional Materials

Imidazole derivatives are also used in the creation of functional materials . These materials have special physical or chemical properties that make them useful in various industries .

Catalysis

Imidazole derivatives are used in catalysis . They can speed up chemical reactions without being consumed in the process, making them valuable in industrial manufacturing .

Biological Activity

Imidazole derivatives have widespread therapeutic uses such as antibacterial, antimycobacterial, trypanocidal, anti-HIV activity, genotoxic, herbicidal, analgesic, antiinflammatory, muscle relaxants, antileishmanial agents, anticonvulsant, anticancer, antimalarial, antifungal and lipid peroxidation inhibitor, antitubercular, hypnotics, antidepressant, antitumoral, anthelmintic and insecticidal agents .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with imidazole derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

The compound is a powder at room temperature and has a predicted boiling point of 387.8° C at 760 mmHg . Its density is predicted to be 1.1 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the range of biological activities associated with imidazole derivatives , it is likely that the compound induces a variety of molecular and cellular changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 1-benzyl-1H-imidazole-2-carboxylate. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Other environmental factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.

特性

IUPAC Name |

ethyl 1-benzylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHCKQVOPBTOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653842 | |

| Record name | Ethyl 1-benzyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865998-45-4 | |

| Record name | Ethyl 1-benzyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)

![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)

methanone](/img/structure/B1451728.png)